Urea, 1-(1-naphthyl)-3-neopentyl-

Plant growth regulation Cytokinin analogs Structure-activity relationship

Urea, 1-(1-naphthyl)-3-neopentyl- (CAS 102613-47-8, molecular formula C₁₆H₂₀N₂O, molecular weight 256.34 g/mol) is an asymmetrically substituted naphthylurea compound belonging to the class of cytokinin-like plant growth regulators. The compound features a 1-naphthyl moiety at one urea nitrogen and a sterically demanding neopentyl (2,2-dimethylpropyl) substituent at the other.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
CAS No. 102613-47-8
Cat. No. B012684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-(1-naphthyl)-3-neopentyl-
CAS102613-47-8
Synonyms1-(2,2-Dimethylpropyl)-3-(1-naphthyl)urea
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)CNC(=O)NC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C16H20N2O/c1-16(2,3)11-17-15(19)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H2,17,18,19)
InChIKeyNOVXUXAQJUJFBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, 1-(1-naphthyl)-3-neopentyl- (CAS 102613-47-8): Naphthylurea Plant Growth Regulator with Sterically Demanding Neopentyl Side Chain


Urea, 1-(1-naphthyl)-3-neopentyl- (CAS 102613-47-8, molecular formula C₁₆H₂₀N₂O, molecular weight 256.34 g/mol) is an asymmetrically substituted naphthylurea compound belonging to the class of cytokinin-like plant growth regulators [1]. The compound features a 1-naphthyl moiety at one urea nitrogen and a sterically demanding neopentyl (2,2-dimethylpropyl) substituent at the other [2]. This structural configuration positions the compound within the broader category of substituted phenyl/naphthyl urea derivatives that exhibit cytokinin-like activity and adventitious rooting enhancement properties [1]. The compound is primarily recognized as a research-grade synthetic intermediate and potential plant growth-modulating agent, with purity specifications typically reported at 95% .

Why 1-(1-Naphthyl)-3-neopentyl-urea Cannot Be Substituted by Other Naphthylurea Cytokinin Analogs


Substitution among naphthylurea derivatives is not scientifically defensible due to pronounced structure-activity divergences driven by steric and electronic substituent effects [1]. The cytokinin-like activity and adventitious rooting enhancement of urea derivatives are exquisitely sensitive to N-substituent architecture, with different naphthyl positional isomers (1-naphthyl versus 2-naphthyl) and symmetric versus asymmetric substitution patterns producing distinct bioactivity profiles across varied plant bioassay systems [2]. Specifically, Ricci et al. (2005) demonstrated that N,N′-bis-(1-naphthyl)urea and N,N′-bis-(2-naphthyl)urea exhibit concentration-dependent rooting activity that differs by orders of magnitude, and even reverse in relative efficacy depending on the specific assay employed [3]. The neopentyl (2,2-dimethylpropyl) group in the target compound introduces substantial steric bulk that is absent in analogs bearing less hindered substituents such as tert-butyl, methyl, or phenyl moieties. This steric perturbation alters molecular conformation, receptor binding geometry, and metabolic stability, rendering generic substitution scientifically invalid without direct, quantitative, head-to-head comparative data.

Quantitative Differentiation Evidence: 1-(1-Naphthyl)-3-neopentyl-urea Versus Closest Analogs


Structural Divergence: Neopentyl Steric Bulk Differentiates from Closest tert-Butyl Analog

The target compound, 1-(1-naphthyl)-3-neopentyl-urea (C₁₆H₂₀N₂O, MW 256.34), differs from its closest structural analog, 1-tert-butyl-3-(1-naphthyl)urea (C₁₅H₁₈N₂O, MW 242.32, CAS 102434-42-4) , by the presence of an additional methylene (-CH₂-) spacer between the urea nitrogen and the bulky alkyl group. The neopentyl substituent (2,2-dimethylpropyl) contains a quaternary carbon bearing three methyl groups plus a CH₂ linker, whereas the tert-butyl analog has a quaternary carbon directly attached to the urea nitrogen. This structural difference translates into distinct steric and conformational properties: the neopentyl group imposes different steric strain on the urea bond geometry and alters the spatial orientation of the naphthyl pharmacophore relative to the alkyl domain . The predicted density for the target compound is 1.107 g/cm³ [1]; comparative density data for the tert-butyl analog is not available in open literature. The compound is reported to have a boiling point of 385°C at 760 mmHg and a flash point of 134.4°C [1], though these are computationally predicted values rather than experimentally measured parameters.

Plant growth regulation Cytokinin analogs Structure-activity relationship

Asymmetric Mono-Naphthyl Substitution Pattern Versus Symmetric Bis-Naphthyl Urea Comparators

The target compound features an asymmetric 1-(1-naphthyl)-3-neopentyl substitution pattern, distinguishing it from the symmetric N,N′-bis-(1-naphthyl)urea (C₂₁H₁₆N₂O, MW 312.37 g/mol) [1] which has been characterized for cytokinin-like rooting activity. Ricci et al. (2005) reported that N,N′-bis-(1-naphthyl)urea enhances root formation in mung bean shoots at 0.01 μM (lowest concentration tested) while N,N′-bis-(2-naphthyl)urea requires higher concentrations for comparable activity [2]. In the stem slice test with exogenous auxin, both symmetric bis-naphthyl compounds enhanced rooted slice percentage. In apple microcuttings, both compounds only slightly enhanced mean root number per microcutting [2]. Critically, the asymmetric target compound contains a non-naphthyl neopentyl substituent on one urea nitrogen, creating a distinctly different hydrogen-bonding and hydrophobic interaction profile compared to symmetric bis-naphthyl ureas. No direct comparative bioassay data between the asymmetric 1-(1-naphthyl)-3-neopentyl-urea and these symmetric comparators is currently available in the open scientific literature.

Adventitious rooting Cytokinin activity Bioassay variability

Physical Property Profile: Computed Density and Thermal Parameters

Computational predictions for 1-(1-naphthyl)-3-neopentyl-urea yield the following physicochemical parameters: density 1.107 g/cm³ (calculated), boiling point 385°C at 760 mmHg (calculated), and flash point 134.4°C (calculated) [1]. These values are computational estimates derived from the molecular structure (SMILES: C1=C(NC(=O)NCC(C)(C)C)C2=C(C=C1)C=CC=C2) rather than experimental measurements [1]. For procurement context, these predicted parameters provide a baseline reference for storage, handling, and formulation considerations. No experimental melting point, aqueous solubility, logP, or pKa data for this specific compound are available in the open literature. This represents a critical data gap for formulation development and bioassay planning. In contrast, the symmetric N,N′-bis-(1-naphthyl)urea has an experimentally reported melting point range of 285-298°C and a predicted pKa of 14.06±0.30 [2]. The absence of experimental physical property data for the target compound necessitates case-by-case empirical characterization prior to formulation-dependent applications.

Physicochemical characterization Formulation development Analytical reference

Defined Application Scenarios for Urea, 1-(1-naphthyl)-3-neopentyl- Based on Available Evidence


Structure-Activity Relationship (SAR) Studies on Naphthylurea Cytokinin Analogs

The compound serves as a structurally distinct comparator in systematic SAR investigations of substituted naphthylurea plant growth regulators. Its asymmetric substitution pattern (1-naphthyl paired with neopentyl) and sterically demanding neopentyl group with CH₂ spacer differentiate it from symmetric bis-naphthyl ureas [1] and the closer tert-butyl analog . Researchers investigating how substituent steric bulk and linker geometry modulate cytokinin-like activity, adventitious rooting enhancement, or CKX (cytokinin oxidase/dehydrogenase) inhibitory activity [2] would select this compound to probe the contribution of the CH₂ spacer versus direct quaternary carbon attachment to the urea core.

Fluorescent Chemosensor Development Using Naphthylurea Scaffolds

Naphthylurea derivatives have been investigated as fluorescent chemosensors for detecting anionic species, particularly α,ω-dicarboxylate anions, through hydrogen-bonding interactions that produce measurable fluorescence changes [3]. The target compound's 1-naphthylurea core with a neopentyl substituent provides a distinct steric and electronic environment that may modulate sensor selectivity and binding stoichiometry compared to previously characterized naphthylurea sensors. This application is supported by literature demonstrating that naphthylurea derivatives form 1:1 stoichiometric complexes with dicarboxylate anions via hydrogen-bonding interactions detectable by fluorescence and ¹H-NMR [3].

Synthetic Intermediate for Further Naphthylurea Derivatization

The compound functions as a building block in organic synthesis for preparing more complex naphthylurea-based molecules . The neopentyl group introduces steric bulk that can influence subsequent reaction regioselectivity and product conformation. The 1-naphthyl moiety provides a UV-active chromophore for chromatographic monitoring. This application is supported by the compound's classification as a synthetic building block in supplier catalogs , though specific synthetic utility beyond the general naphthylurea scaffold is not documented in open literature.

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